molecular formula C20H20N2O2S B5550722 3-({[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]oxy}methyl)pyridine

3-({[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]oxy}methyl)pyridine

Cat. No. B5550722
M. Wt: 352.5 g/mol
InChI Key: KOHHWWIPLINAJD-UHFFFAOYSA-N
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Description

The study of compounds similar to "3-({[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]oxy}methyl)pyridine" often involves the exploration of their synthesis, molecular structure, chemical reactions, and both physical and chemical properties. These compounds are typically investigated for their potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Synthesis Analysis

Synthesis of structurally related compounds often involves multi-step synthetic routes including reactions like ring opening followed by ring closure, electrophilic fluorination, and catalytic hydrogenation. For instance, the synthesis of novel pyrazolopyridines was achieved through reactions involving 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile with amino pyrazoles, showcasing a typical pathway to build complex heterocyclic systems (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular and crystal structures of related compounds are often determined using X-ray diffraction analysis, revealing details such as conformational flexibility, intramolecular and intermolecular hydrogen bonds, and the influence of these factors on the packing of molecules in crystals. For example, hydroxy derivatives of hydropyridine have been studied for their conformational flexibility and ability to form hydrogen-bonded networks, which are crucial for understanding the structural aspects of these compounds (Kuleshova & Khrustalev, 2000).

Scientific Research Applications

Molecular and Crystal Structures in Drug Design

The molecular and crystal structures of compounds related to 3-({[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]oxy}methyl)pyridine, such as hydroxy derivatives of hydropyridine, are crucial for understanding the role of hydrogen bonds in the conformation and packing of molecules in crystals. These insights are vital for drug design, highlighting how molecular flexibility and hydrogen bonding can influence the structural properties of pharmaceutical compounds (Kuleshova & Khrustalev, 2000).

Novel Synthetic Pathways in Organic Chemistry

The synthesis of functionalized 4H-pyrano[3,2-c]pyridines demonstrates the utility of compounds related to this compound in creating novel organic molecules. Such pathways enable the production of complex structures that can serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals (Mekheimer, Mohamed, & Sadek, 1997).

Crystal Engineering and Luminescent Properties

The synthesis and structural analysis of novel co-crystals based on bispyridyl-substituted α,β-unsaturated ketones, related to this compound, reveal their potential in crystal engineering. These co-crystals exhibit interesting luminescent properties, suggesting applications in developing materials with unique optical characteristics (Li et al., 2015).

Advancements in Catalysis for Organic Synthesis

Research on the catalytic methylation of pyridines, including structures similar to this compound, highlights innovative methods in organic synthesis. These advancements offer more efficient routes to modify aromatic compounds, crucial for pharmaceutical synthesis and material science (Grozavu et al., 2020).

Photocatalytic Degradation for Environmental Applications

The study on the kinetics and products of the TiO2 photocatalytic degradation of pyridine emphasizes the environmental applications of related compounds. Understanding the degradation pathways and intermediates can inform the development of effective methods for the removal of hazardous chemicals from water, contributing to cleaner and safer environments (Maillard-Dupuy et al., 1994).

properties

IUPAC Name

1-benzothiophen-5-yl-[4-(pyridin-3-ylmethoxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c23-20(17-3-4-19-16(12-17)7-11-25-19)22-9-5-18(6-10-22)24-14-15-2-1-8-21-13-15/h1-4,7-8,11-13,18H,5-6,9-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHHWWIPLINAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OCC2=CN=CC=C2)C(=O)C3=CC4=C(C=C3)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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